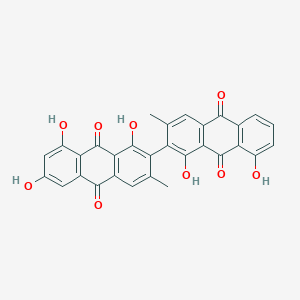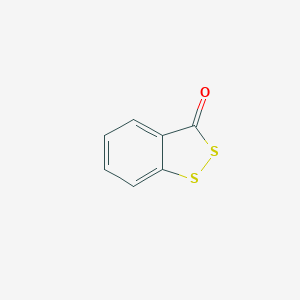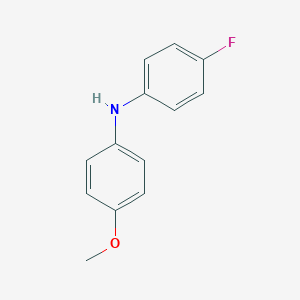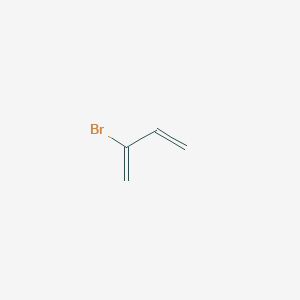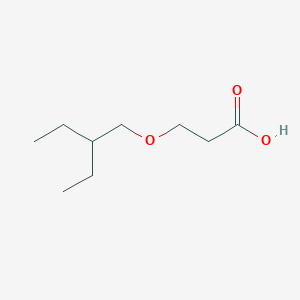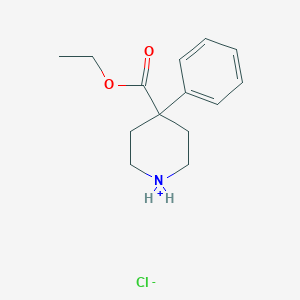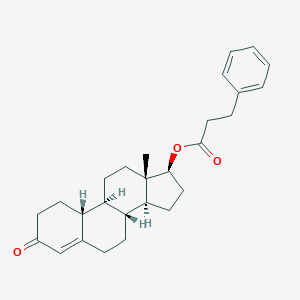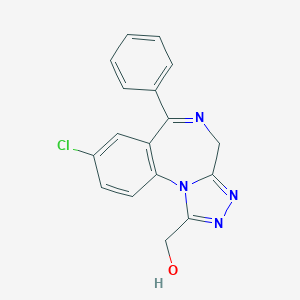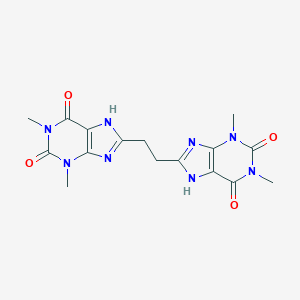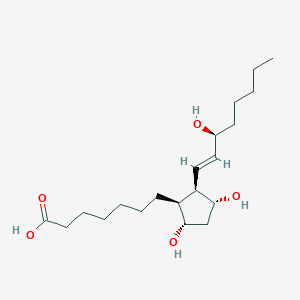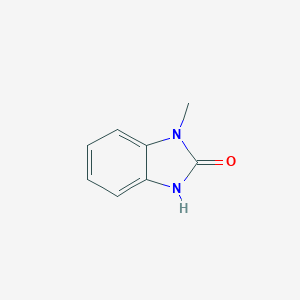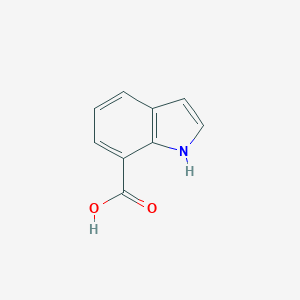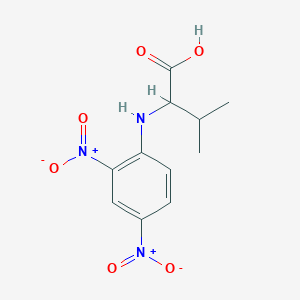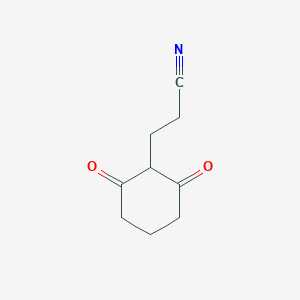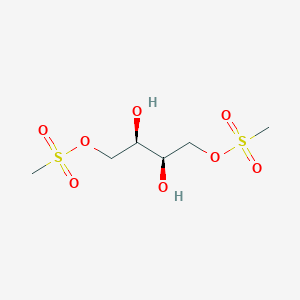
D-Threitol-1,4-bis(methanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Threitol-1,4-bis(methanesulfonate) is a chemical compound that is widely used in scientific research. It is a derivative of threitol, which is a four-carbon sugar alcohol. D-Threitol-1,4-bis(methanesulfonate) is commonly used as a chiral resolving agent, a cryoprotectant, and a stabilizer for proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Chromosomal and Mutagenic Effects
D-Threitol-1,4-bis(methanesulfonate) has been studied for its effects on chromosomes in various plant species. Studies have found that it can induce chromosome breakage and mutations in these species. Notably, the differential mutagenic activity of its isomers was observed, with the L isomer showing higher activity compared to the D isomer. These findings have implications for understanding the mutagenic potential of similar compounds in biological systems (Moutschen, Matagne, & Gilot, 1966), (Matagne, 1969).
Pharmacokinetics in Cancer Treatment
Although specific to its use in cancer treatment, studies on the pharmacokinetics of treosulfan, a related compound, are relevant. These studies have developed methods for determining treosulfan in plasma and urine, providing crucial information for its use in clinical settings. Such research is vital for understanding the bioavailability and effectiveness of similar compounds in therapeutic applications (Hilger et al., 1998), (Hilger et al., 2000).
Reducing Agents in Biochemical Studies
Research on reagents for reducing disulfide bonds in proteins includes compounds similar to D-Threitol-1,4-bis(methanesulfonate). These studies provide insights into the effectiveness of various reagents under non-denaturing conditions, contributing to our understanding of how similar compounds can be used in protein chemistry (Singh & Whitesides, 1994), (Singh, Lamoureux, Lees, & Whitesides, 1995).
Eigenschaften
CAS-Nummer |
1947-62-2 |
|---|---|
Produktname |
D-Threitol-1,4-bis(methanesulfonate) |
Molekularformel |
C6H14O8S2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
[(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
YCPOZVAOBBQLRI-PHDIDXHHSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C)O)O |
SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Kanonische SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
melting_point |
216 °F (NTP, 1992) |
Andere CAS-Nummern |
1947-62-2 299-74-1 299-75-2 |
Physikalische Beschreibung |
Treosulphan is an odorless white crystalline powder. (NTP, 1992) |
Piktogramme |
Health Hazard |
Löslichkeit |
greater than or equal to 100 mg/mL at 66° F (NTP, 1992) |
Synonyme |
L-dihydroxybusulfan L-threitol-1,4-bismethanesulfonate NSC 39069 treosulfan treosulfan, ((R*,R*)-(+-))-isomer treosulfan, (R*,R*)-isomer treosulfan, (R*,S*)-isomer treosulfan, (R-(R*,R*))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



